molecular formula C19H16N2O2 B5884168 N-(4-phenoxyphenyl)-N'-phenylurea

N-(4-phenoxyphenyl)-N'-phenylurea

Cat. No. B5884168
M. Wt: 304.3 g/mol
InChI Key: DUNHEWVUYXOHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenoxyphenyl)-N'-phenylurea, commonly known as fenuron, is a chemical compound that belongs to the class of urea herbicides. Fenuron is a white crystalline powder that is soluble in organic solvents and has a melting point of 156-158°C. It is commonly used as a herbicide to control weeds in various crops, including cotton, soybean, and sugarcane. Fenuron has also been studied for its potential use in scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Morphine Enhancement

N-(4-phenoxyphenyl)-N'-phenylurea derivatives have been synthesized and analyzed for their structure. These compounds, when evaluated for morphine analgesia enhancement, showed significant effects, suggesting potential applications in enhancing morphine analgesia (Almasi Rad et al., 2004).

Herbicide Metabolism

Research into the metabolism of chlorotoluron, a phenylurea herbicide, revealed its widespread use in winter wheat for controlling broad-leaf weeds. The study of this compound's metabolism could be crucial for understanding resistance in various weeds and its environmental impact (Menéndez et al., 1997).

Chemical Rearrangements

Studies have shown that N-phenyl-N′-phenoxyurea can undergo acid-catalyzed rearrangement to form biphenyl derivatives, indicating potential for fundamental aromatic rearrangement applications (Endo et al., 1984).

Insecticidal Activity and Toxicity

Investigations into N-benzoyl-N'-phenylureas have shown that alkylated derivatives of these compounds display decreased toxicity against aquatic invertebrates while maintaining insecticidal activity. This research may inform the development of more environmentally friendly pesticides (Koyanagi et al., 1998).

Bioremediation Technology

Studies on the phenylurea herbicide diuron have shown that it can be effectively degraded using cyclodextrin-based bioremediation technology. This approach has significant implications for cleaning contaminated soils and waters (Villaverde et al., 2012).

Pharmaceutical Applications

Research into N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas has revealed that certain derivatives exhibit potent anti-inflammatory activity. This could be significant for developing new anti-inflammatory drugs (Fatima et al., 2014).

Environmental Fate

Research has been conducted to understand the degradation of phenylurea herbicides, including their transformation during drinking water treatment. This is crucial for assessing the environmental impact and safety of water supplies (Chusaksri et al., 2012).

properties

IUPAC Name

1-(4-phenoxyphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h1-14H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNHEWVUYXOHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenoxyphenyl)-N'-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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